(R)-Methyl 5-(1-aminopropyl)nicotinate
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Overview
Description
®-Methyl 5-(1-aminopropyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, along with an aminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 5-(1-aminopropyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the aminopropyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the methyl nicotinate undergoes a nucleophilic substitution reaction with 1-aminopropane under basic conditions to yield ®-Methyl 5-(1-aminopropyl)nicotinate.
Industrial Production Methods
Industrial production of ®-Methyl 5-(1-aminopropyl)nicotinate may involve large-scale esterification and substitution reactions. The process typically requires the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 5-(1-aminopropyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
®-Methyl 5-(1-aminopropyl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of nicotinate derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 5-(1-aminopropyl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A precursor to ®-Methyl 5-(1-aminopropyl)nicotinate, used in the synthesis of various nicotinate derivatives.
Methyl Nicotinate: An intermediate in the synthesis of ®-Methyl 5-(1-aminopropyl)nicotinate.
1-Aminopropane: A reagent used in the nucleophilic substitution reaction to introduce the aminopropyl group.
Uniqueness
®-Methyl 5-(1-aminopropyl)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nicotinic receptors makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 5-[(1R)-1-aminopropyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-9(11)7-4-8(6-12-5-7)10(13)14-2/h4-6,9H,3,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
HFOQKCUOUSAHGM-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CN=C1)C(=O)OC)N |
Canonical SMILES |
CCC(C1=CC(=CN=C1)C(=O)OC)N |
Origin of Product |
United States |
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